6-Methylpseudouridine

Description

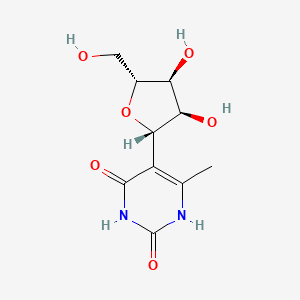

Structure

3D Structure

Properties

CAS No. |

1613530-10-1 |

|---|---|

Molecular Formula |

C10H14N2O6 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c1-3-5(9(16)12-10(17)11-3)8-7(15)6(14)4(2-13)18-8/h4,6-8,13-15H,2H2,1H3,(H2,11,12,16,17)/t4-,6-,7-,8+/m1/s1 |

InChI Key |

WSJZETUHYFZTHG-JBBNEOJLSA-N |

Isomeric SMILES |

CC1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N1-Methylpseudouridine: A Technical Guide to its Discovery, Mechanism, and Application in mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of this technology is the strategic modification of mRNA nucleosides to enhance stability, increase translational efficiency, and evade the host's innate immune system. Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, enabling the development of highly effective and safe mRNA-based platforms. This technical guide provides an in-depth exploration of the discovery and history of m1Ψ, its mechanism of action in modulating protein expression and immunogenicity, and detailed experimental protocols for its incorporation and evaluation. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals in the field of mRNA technology.

Discovery and History

The journey to harnessing the full therapeutic potential of mRNA has been a multi-decade endeavor, marked by the challenge of overcoming its inherent instability and immunogenicity. Early attempts to use unmodified in vitro transcribed (IVT) mRNA for therapeutic purposes were hampered by its rapid degradation and the induction of a potent inflammatory response, primarily mediated by the innate immune system's recognition of foreign RNA.

A pivotal breakthrough came from the pioneering work of Katalin Karikó and Drew Weissman, who systematically investigated the impact of nucleoside modifications on the immunological properties of mRNA. Their research, culminating in a landmark 2005 publication, demonstrated that the incorporation of modified nucleosides, such as pseudouridine (B1679824) (Ψ), could significantly reduce the activation of Toll-like receptors (TLRs), key sensors of the innate immune system.[1] This discovery laid the foundation for developing non-immunogenic mRNA.

Building upon this groundbreaking work, subsequent research aimed to identify modifications that could further enhance the therapeutic properties of mRNA. In 2015, a seminal study by Andries et al. demonstrated that the complete substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ) not only recapitulated the reduced immunogenicity observed with pseudouridine but also led to a substantial increase in protein expression.[2] This study positioned m1Ψ as a superior alternative to Ψ for therapeutic mRNA applications. The profound impact of this discovery was fully realized during the COVID-19 pandemic, where both the Pfizer-BioNTech and Moderna mRNA vaccines utilized m1Ψ-modified mRNA to achieve unprecedented efficacy and safety, ultimately earning Karikó and Weissman the 2023 Nobel Prize in Physiology or Medicine for their foundational discoveries.[1]

Mechanism of Action

The superior performance of m1Ψ-modified mRNA stems from its dual ability to enhance protein translation and dampen the innate immune response. These two effects are intricately linked and contribute synergistically to the overall therapeutic efficacy.

Enhanced Translation Efficiency

The incorporation of m1Ψ into the mRNA sequence has been shown to significantly boost protein production. This enhancement is attributed to several factors:

-

Increased Ribosome Density and Pausing: Studies have shown that m1Ψ modification can lead to increased ribosome density on the mRNA transcript. This is thought to be a result of altered codon-anticodon interactions that may cause transient pausing of the ribosome, allowing for more efficient recruitment of initiation factors and subsequent rounds of translation.[3][4]

-

Evasion of eIF2α Phosphorylation: Unmodified single-stranded RNA can activate protein kinase R (PKR), which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α is a potent inhibitor of translation initiation. By evading recognition by innate immune sensors like PKR, m1Ψ-modified mRNA prevents the shutdown of protein synthesis, leading to sustained and robust translation.[3][4]

Reduced Immunogenicity

A key advantage of m1Ψ is its ability to render mRNA "stealth" to the innate immune system. The primary sensors that detect foreign RNA are Toll-like receptors (TLRs) located in endosomes (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs) in the cytoplasm.

-

Evasion of Toll-Like Receptor (TLR) Signaling: Unmodified uridine-rich ssRNA is a potent ligand for TLR7 and TLR8. The methylation at the N1 position of pseudouridine is thought to sterically hinder the binding of the nucleoside to the recognition pockets of these TLRs, thereby preventing the initiation of a downstream inflammatory cascade that involves the activation of transcription factors like NF-κB and IRF7, and the subsequent production of pro-inflammatory cytokines such as TNF-α and type I interferons (IFN-α/β).[5][6]

-

Evasion of RIG-I-Like Receptor (RLR) Signaling: Double-stranded RNA (dsRNA), which can be a byproduct of in vitro transcription, is a potent activator of RIG-I and MDA5. While the primary mechanism of m1Ψ is in single-stranded mRNA, its incorporation can also influence the secondary structure of the mRNA, potentially reducing the formation of dsRNA motifs that are recognized by RLRs.

The evasion of these innate immune pathways is critical for the success of mRNA therapeutics, as it prevents the degradation of the mRNA transcript and the induction of a potentially harmful inflammatory response.

Quantitative Data on N1-Methylpseudouridine Performance

Seminal studies have provided quantitative evidence for the superiority of m1Ψ-modified mRNA compared to unmodified and pseudouridine-modified mRNA. The following tables summarize key findings on protein expression and immunogenicity.

Table 1: Comparison of In Vitro Luciferase Expression in HEK293T Cells

| mRNA Modification | Relative Luciferase Activity (Fold Change vs. Unmodified) | Reference |

| Unmodified (U) | 1.0 | Andries et al., 2015 |

| Pseudouridine (Ψ) | ~10 | Andries et al., 2015 |

| N1-Methylpseudouridine (m1Ψ) | ~15 | Andries et al., 2015 |

Data is approximated from graphical representations in the cited literature for illustrative purposes.

Table 2: Comparison of In Vivo Luciferase Expression in Mice (Intramuscular Injection)

| mRNA Modification | Relative Luciferase Expression (Fold Change vs. Unmodified) | Reference |

| Unmodified (U) | 1.0 | Andries et al., 2015 |

| Pseudouridine (Ψ) | ~5 | Andries et al., 2015 |

| N1-Methylpseudouridine (m1Ψ) | ~13 | Andries et al., 2015 |

Data is approximated from graphical representations in the cited literature for illustrative purposes.

Table 3: Immunogenicity Profile of Modified mRNA in Human Dendritic Cells

| mRNA Modification | TNF-α Secretion (pg/mL) | IFN-β Secretion (pg/mL) | Reference |

| Unmodified (U) | High | High | Approximated from multiple sources |

| Pseudouridine (Ψ) | Low | Low | Approximated from multiple sources |

| N1-Methylpseudouridine (m1Ψ) | Very Low | Very Low | Approximated from multiple sources |

This table provides a qualitative summary based on consistent findings across multiple studies indicating a significant reduction in cytokine induction with modified nucleosides.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the production and evaluation of m1Ψ-modified mRNA.

In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA encoding a reporter protein (e.g., Firefly Luciferase) using a T7 RNA polymerase-based in vitro transcription system.

Materials:

-

Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase) and a poly(T) tail for poly(A) tailing.

-

T7 RNA Polymerase

-

Transcription Buffer (10X)

-

ATP, GTP, CTP solutions (100 mM)

-

N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP) solution (100 mM)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

LiCl solution (5 M)

-

Ethanol (70% and 100%)

-

RNA purification kit or columns

Procedure:

-

Reaction Setup: Thaw all reagents on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

-

Nuclease-free water: to a final volume of 50 µL

-

10X Transcription Buffer: 5 µL

-

ATP (100 mM): 2 µL

-

GTP (100 mM): 2 µL

-

CTP (100 mM): 2 µL

-

m1ΨTP (100 mM): 2 µL

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

RNA Purification:

-

Add 1/4 volume of 5 M LiCl to the reaction mixture and mix well.

-

Incubate at -20°C for at least 30 minutes to precipitate the RNA.

-

Centrifuge at 4°C for 15 minutes at maximum speed to pellet the RNA.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge at 4°C for 5 minutes at maximum speed.

-

Discard the supernatant and air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

-

-

Quantification and Quality Control: Determine the concentration and purity of the synthesized mRNA using a spectrophotometer (A260/A280 ratio should be ~2.0). Analyze the integrity of the mRNA by denaturing agarose (B213101) gel electrophoresis.

Transfection of HEK293T Cells with m1Ψ-Modified mRNA

This protocol describes the transient transfection of HEK293T cells with m1Ψ-modified mRNA using a lipid-based transfection reagent.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Opti-MEM I Reduced Serum Medium

-

m1Ψ-modified mRNA (from Protocol 4.1)

-

Lipofectamine MessengerMAX Transfection Reagent (or similar)

-

6-well tissue culture plates

-

Nuclease-free water

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Preparation of mRNA-Lipid Complexes:

-

For each well to be transfected, dilute 2.5 µg of m1Ψ-modified mRNA into 125 µL of Opti-MEM.

-

In a separate tube, add 5 µL of Lipofectamine MessengerMAX to 125 µL of Opti-MEM.

-

Combine the diluted mRNA and the diluted Lipofectamine MessengerMAX. Mix gently by pipetting up and down.

-

Incubate the mixture for 10-15 minutes at room temperature to allow the formation of mRNA-lipid complexes.

-

-

Transfection:

-

Gently add the 250 µL of the mRNA-lipid complex mixture dropwise to the cells in one well of the 6-well plate.

-

Gently rock the plate to ensure even distribution of the complexes.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 6, 12, 24 hours) before analysis.

Luciferase Reporter Assay

This protocol describes the measurement of Firefly Luciferase expression in transfected cells.

Materials:

-

Transfected HEK293T cells (from Protocol 4.2)

-

Phosphate-Buffered Saline (PBS)

-

Luciferase Assay Lysis Buffer

-

Luciferase Assay Substrate

-

Luminometer

Procedure:

-

Cell Lysis:

-

Aspirate the culture medium from the transfected cells.

-

Gently wash the cells once with PBS.

-

Add an appropriate volume of 1X Luciferase Assay Lysis Buffer to each well (e.g., 200 µL for a 6-well plate).

-

Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.

-

-

Assay:

-

Transfer 20 µL of the cell lysate to a luminometer tube or a well of a white-walled 96-well plate.

-

Prepare the Luciferase Assay Substrate according to the manufacturer's instructions.

-

Add 100 µL of the prepared substrate to the lysate.

-

Immediately measure the luminescence using a luminometer. The signal is typically integrated over 10 seconds.

-

-

Data Analysis: Normalize the luciferase activity to the total protein concentration of the lysate if desired. Compare the relative light units (RLUs) between different mRNA modifications.

Measurement of Cytokine Response by ELISA

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IFN-β) in the supernatant of transfected cells.

Materials:

-

Supernatant from transfected cells (e.g., human peripheral blood mononuclear cells or a relevant immune cell line)

-

Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit, Human IFN-β ELISA Kit)

-

Wash Buffer

-

Assay Diluent

-

Substrate Solution

-

Stop Solution

-

Microplate reader

Procedure:

-

Prepare Reagents and Standards: Prepare all reagents and a standard curve for the cytokine of interest according to the ELISA kit manufacturer's instructions.

-

Assay:

-

Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the antibody-coated microplate.

-

Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

-

Wash the wells multiple times with Wash Buffer.

-

Add the detection antibody and incubate as directed.

-

Wash the wells again.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

-

Wash the wells.

-

Add the Substrate Solution and incubate in the dark until color develops.

-

Add the Stop Solution to stop the reaction.

-

-

Data Acquisition and Analysis:

-

Immediately read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Visualizations

The following diagrams illustrate key concepts related to m1Ψ-modified mRNA.

Figure 1: Evasion of Innate Immune Signaling by m1Ψ-Modified mRNA. This diagram illustrates how unmodified mRNA activates TLR7/8 and RIG-I, leading to the production of pro-inflammatory cytokines. In contrast, m1Ψ-modified mRNA evades recognition by these sensors, thus blocking the inflammatory cascade.

Figure 2: Experimental Workflow for In Vitro Transcription of m1Ψ-Modified mRNA. This diagram outlines the key steps involved in the synthesis of m1Ψ-modified mRNA, from plasmid template preparation to the final purified product.

Conclusion

The discovery and implementation of N1-methylpseudouridine have been instrumental in advancing the field of mRNA therapeutics. Its ability to significantly enhance protein expression while concurrently mitigating the innate immune response has overcome major hurdles that previously limited the clinical translation of mRNA technology. The success of the m1Ψ-modified mRNA COVID-19 vaccines serves as a powerful testament to its transformative impact. This technical guide provides a comprehensive overview of the history, mechanism, and practical application of m1Ψ, offering valuable insights and detailed protocols for researchers and developers working to unlock the full potential of mRNA-based medicines for a wide range of diseases. As the field continues to evolve, a thorough understanding of the principles and methodologies outlined herein will be essential for the continued innovation and success of next-generation mRNA therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 4. academic.oup.com [academic.oup.com]

- 5. tinzyme.com [tinzyme.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

Biosynthesis of N1-methylpseudouridine (m1Ψ) in Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methylpseudouridine (m1Ψ) is a post-transcriptionally modified nucleoside found in the transfer RNA (tRNA) of many archaeal species, where it is typically located at position 54 in the TΨC loop. This modification is a hallmark of the archaeal domain and is thought to contribute to the structural stability and function of tRNA, particularly in the extreme environments that many archaea inhabit. The biosynthesis of m1Ψ is a two-step enzymatic process involving the isomerization of uridine (B1682114) to pseudouridine (B1679824) (Ψ), followed by the methylation of the pseudouridine base. This guide provides a detailed overview of the m1Ψ biosynthesis pathway in archaea, including the enzymes involved, their mechanisms of action, and relevant experimental protocols.

The Biosynthesis Pathway of m1Ψ

The formation of N1-methylpseudouridine at position 54 of archaeal tRNA is a sequential process catalyzed by two distinct enzymes:

-

Pseudouridylation of Uridine (U54) to Pseudouridine (Ψ54): The first step is the isomerization of the uridine base at position 54 of the pre-tRNA to pseudouridine. This reaction is catalyzed by the tRNA:pseudouridine synthase Pus10 .[1][2] Pus10 belongs to the TruD family of pseudouridine synthases and is responsible for the formation of both Ψ54 and Ψ55 in archaeal tRNAs.[1][2]

-

Methylation of Pseudouridine (Ψ54) to N1-methylpseudouridine (m1Ψ54): The second and final step is the methylation of the N1 position of the newly formed pseudouridine at position 54. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase TrmY . TrmY is a member of the COG1901/DUF358 protein family, which belongs to the SPOUT superfamily of methyltransferases.[3] The methyl group is transferred from the cofactor SAM to the N1 position of the pseudouridine base.[3]

The overall biosynthetic pathway can be summarized as follows:

Enzymology of the m1Ψ Biosynthesis Pathway

tRNA:Pseudouridine Synthase 10 (Pus10)

Pus10 is a key enzyme in archaeal tRNA modification, responsible for the formation of pseudouridine at both positions 54 and 55 of the TΨC loop.[1][2] In archaea, Pus10 appears to be the sole enzyme responsible for Ψ54 formation. The activity of Pus10 from different archaeal species, such as Methanocaldococcus jannaschii and Pyrococcus furiosus, has been characterized in vitro.[1][2]

tRNA (N1-methylpseudouridine) Methyltransferase (TrmY)

TrmY is a SPOUT-class methyltransferase that specifically recognizes Ψ54 in tRNA and catalyzes its methylation to m1Ψ54.[3] The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. Studies on TrmY from Haloferax volcanii (HVO_1989) and Methanocaldococcus jannaschii (Mja_1640) have confirmed its role in m1Ψ biosynthesis through genetic knockouts and in vitro reconstitution assays.[3] The efficiency of the methylation reaction catalyzed by TrmY is influenced by the identity of the nucleotide at position 55 of the TΨC loop.[3]

Quantitative Data

While extensive research has identified the enzymes and the pathway for m1Ψ biosynthesis, detailed kinetic parameters for the archaeal enzymes are not yet fully available in the literature. The following table summarizes the available information.

| Enzyme | Organism | Substrate | Kinetic Parameter | Value | Reference |

| Pus10 | Methanocaldococcus jannaschii | tRNA transcript | - | Robust Ψ54 and Ψ55 synthase activity observed in vitro.[1][2] | [1][2] |

| Pus10 | Pyrococcus furiosus | tRNA transcript | - | Weak Ψ54 synthase activity but robust Ψ55 synthase activity observed in vitro.[1][2] | [1][2] |

| TrmY | Methanocaldococcus jannaschii (Mj1640) | Ψ54-containing tRNA | - | AdoMet-dependent methylation confirmed in vitro.[3] | [3] |

| TrmY | Haloferax volcanii (HVO_1989) | Ψ54-containing tRNA | - | Complementation of a deletion mutant confirmed in vivo function.[3] | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of m1Ψ biosynthesis in archaea.

Recombinant Protein Expression and Purification

A common workflow for obtaining purified recombinant Pus10 and TrmY for in vitro assays is outlined below.

Protocol for Recombinant Archaeal Protein Purification:

-

Gene Cloning: The genes encoding Pus10 or TrmY from the desired archaeal species are PCR amplified and cloned into an appropriate expression vector, such as pET28a, which allows for the expression of an N-terminal His-tagged fusion protein.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for an additional 3-16 hours at a lower temperature (e.g., 16-25°C) to improve protein solubility.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication on ice or by using a French press.

-

Clarification: The cell lysate is clarified by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elution: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted protein fractions are dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for buffer exchange. The purified protein is then concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE analysis.

In Vitro Reconstitution of m1Ψ Biosynthesis

This assay is designed to demonstrate the sequential activity of Pus10 and TrmY in the formation of m1Ψ.

Protocol for In Vitro m1Ψ Reconstitution:

-

In Vitro Transcription of tRNA Substrate: A DNA template for the desired archaeal tRNA is generated by PCR. The tRNA is then synthesized in vitro using T7 RNA polymerase. The transcript should contain a uridine at position 54.

-

Pus10 Reaction: The in vitro transcribed tRNA is incubated with purified recombinant Pus10 in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT) at the optimal temperature for the enzyme (e.g., 65°C for enzymes from thermophiles) for 1-2 hours.

-

Purification of Ψ-containing tRNA: The tRNA from the Pus10 reaction is purified to remove the enzyme, for example, by phenol-chloroform extraction and ethanol (B145695) precipitation.

-

TrmY Reaction: The purified Ψ54-containing tRNA is then incubated with purified recombinant TrmY in a methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 1 mM DTT) supplemented with S-adenosyl-L-methionine (SAM) as the methyl donor (e.g., 1 mM). The reaction is incubated at the optimal temperature for TrmY for 1-2 hours.

-

Analysis of tRNA Modification: The final tRNA product is purified and then analyzed for the presence of m1Ψ using methods described in the following section.

Analysis of tRNA Modifications

The presence and quantity of m1Ψ in a tRNA sample can be determined by digesting the tRNA to its constituent nucleosides and analyzing the resulting mixture by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Protocol for tRNA Digestion and Nucleoside Analysis:

-

tRNA Purification: Total tRNA can be isolated from archaeal cells, or a specific tRNA can be purified. For in vitro assays, the reaction product is used directly after purification.

-

Enzymatic Digestion: The purified tRNA is completely digested to its constituent nucleosides. A typical digestion protocol involves:

-

Incubation of the tRNA with Nuclease P1 in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.3) at 37°C for 2-4 hours.

-

Addition of bacterial alkaline phosphatase and further incubation at 37°C for 1-2 hours to dephosphorylate the nucleoside monophosphates.

-

-

HPLC Analysis: The resulting nucleoside mixture is analyzed by reverse-phase HPLC. The nucleosides are separated based on their hydrophobicity and detected by UV absorbance. The retention time of m1Ψ is compared to that of a known standard for identification.

-

Mass Spectrometry (MS) Analysis: For more definitive identification and quantification, the HPLC can be coupled to a mass spectrometer (LC-MS/MS).[3][4] The mass-to-charge ratio of the eluted compounds is measured, allowing for the unambiguous identification of m1Ψ.

Conclusion

The biosynthesis of N1-methylpseudouridine in archaea is a fascinating example of the intricate tRNA modification pathways that have evolved in this domain of life. The two-step process, involving the sequential action of Pus10 and TrmY, highlights the specialized enzymatic machinery required to generate this unique modified nucleoside. While the key enzymes have been identified, further research, particularly detailed kinetic and structural studies, is needed to fully understand the molecular mechanisms and biological significance of m1Ψ in archaeal tRNA. The protocols and workflows provided in this guide offer a foundation for researchers to further investigate this important aspect of archaeal molecular biology, with potential implications for understanding the limits of life and for the development of novel RNA-based therapeutics.

References

- 1. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing [immaginabiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

N1-Methylpseudouridine: A Technical Guide to its Chemical Structure, Properties, and Application in mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-methylpseudouridine (m1Ψ) has emerged as a critical component in the development of mRNA-based therapeutics and vaccines, most notably demonstrated in the successful COVID-19 mRNA vaccines. This modified nucleoside, when incorporated into messenger RNA (mRNA) transcripts, confers significant advantages, including enhanced protein expression and reduced innate immunogenicity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of m1Ψ. It details experimental protocols for its synthesis and incorporation into mRNA, as well as methods to assess the functional consequences of this modification. Furthermore, this document illustrates the key signaling pathways affected by m1Ψ-modified mRNA and outlines a typical experimental workflow for its characterization.

Chemical Structure and Physicochemical Properties

N1-methylpseudouridine is a C-glycoside isomer of uridine (B1682114), featuring a C-C bond between the C1' of the ribose sugar and the C5 of the uracil (B121893) base, in contrast to the N1-C1' bond in uridine. Additionally, a methyl group is attached to the N1 position of the uracil base.[1] This unique structure contributes to its distinct properties.

Chemical Structure

-

IUPAC Name: 5-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione[2]

-

Molecular Formula: C₁₀H₁₄N₂O₆[2]

-

Abbreviation: m1Ψ

Physicochemical Properties

Quantitative data for N1-methylpseudouridine are summarized in the table below, providing a comparative overview of its key physical and chemical characteristics.

| Property | Value | Reference |

| Molar Mass | 258.23 g/mol | [2][3] |

| Appearance | White to off-white crystals or powder | [3] |

| Melting Point | 189 °C | [3] |

| Water Solubility | 26 g/L | [3] |

| Solubility in DMSO | 10 mg/mL | [4] |

| Solubility in PBS (pH 7.2) | 5 mg/mL | [4] |

| UV λmax | 211, 271 nm | [4] |

| XLogP3-AA | -2.6 | [2] |

Biological Properties and Mechanism of Action

The strategic incorporation of m1Ψ into synthetic mRNA is designed to overcome two primary obstacles in mRNA-based therapies: the inherent instability of RNA and its propensity to trigger an innate immune response.

Enhanced Translational Capacity

The presence of m1Ψ in an mRNA sequence generally leads to increased and more persistent protein production.[5] This is attributed to several factors:

-

Increased Ribosome Density: m1Ψ-modified mRNA has been shown to be associated with heavier polysomes, indicating a higher number of ribosomes actively translating the transcript.[5]

-

Reduced eIF2α Phosphorylation: Incorporation of m1Ψ can suppress the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the cellular stress response that normally inhibits translation initiation.[5]

-

Altered Translation Dynamics: While enhancing overall protein output, m1Ψ can also directly modulate the speed of ribosome elongation in a sequence-dependent manner.[6]

Reduced Innate Immunogenicity

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines, which can suppress translation and cause adverse effects. m1Ψ modification helps the mRNA evade detection by these sensors.

-

Evasion of Toll-Like Receptors (TLRs): m1Ψ-containing mRNA shows reduced recognition by endosomal TLRs, such as TLR3, TLR7, and TLR8, which are key sensors of viral RNA.[7]

-

Evasion of RIG-I-Like Receptors (RLRs): The modification also hinders activation of cytosolic sensors like Retinoic acid-Inducible Gene I (RIG-I).[8]

The reduced immunogenicity of m1Ψ-modified mRNA is crucial for its therapeutic efficacy, allowing for higher doses to be administered with fewer side effects and ensuring that the translational machinery of the cell is not shut down by an antiviral response.

Experimental Protocols

This section provides detailed methodologies for the synthesis of m1Ψ-containing mRNA and its subsequent functional characterization.

Chemoenzymatic Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

A scalable and efficient method for the synthesis of m1ΨTP involves a chemoenzymatic cascade.[9]

Materials:

-

Uridine (U)

-

Enzymes: Uridine phosphorylase, phosphopentomutase, pseudouridine (B1679824) monophosphate glycosidase, YjjG phosphatase

-

Dimethyl sulfate (B86663) (DMS)

-

Kinases: Saccharomyces cerevisiae uridine 5'-monophosphate kinase, Escherichia coli acetate (B1210297) kinase

-

ATP, acetyl phosphate

-

Acetonide for protection

-

Appropriate buffers and solvents

Protocol:

-

Biocatalytic Cascade to Pseudouridine Monophosphate (ΨMP):

-

Perform a one-pot, four-enzyme cascade reaction starting from uridine to produce ΨMP. This process involves the conversion of uridine to ribose-1-phosphate, then to ribose-5-phosphate, and finally to ΨMP.

-

-

Protection and Methylation:

-

Protect the ribose hydroxyl groups of ΨMP using acetonide.

-

Selectively methylate the N1 position of the uracil base using dimethyl sulfate.

-

-

Deprotection:

-

Remove the acetonide protecting groups.

-

-

Enzymatic Phosphorylation to Triphosphate:

-

Utilize a kinase cascade to convert N1-methylpseudouridine monophosphate (m1ΨMP) to the diphosphate (B83284) (m1ΨDP) and subsequently to the triphosphate (m1ΨTP). S. cerevisiae uridine 5'-monophosphate kinase can phosphorylate m1ΨMP to m1ΨDP, and E. coli acetate kinase can catalyze the final phosphorylation to m1ΨTP, using ATP regenerated from acetyl phosphate.

-

-

Purification:

-

Purify the final m1ΨTP product using appropriate chromatographic techniques.

-

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter sequence

-

N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

-

ATP, GTP, CTP

-

T7 RNA polymerase

-

RNase inhibitor

-

Pyrophosphatase

-

Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)

-

Cap analog (e.g., CleanCap™)

-

DNase I

-

Purification columns or beads

Protocol:

-

Transcription Reaction Setup:

-

In a sterile, RNase-free tube, combine the transcription buffer, RNase inhibitor, pyrophosphatase, ATP, GTP, CTP, and m1ΨTP (completely replacing UTP).

-

Add the linearized DNA template and the cap analog.

-

Initiate the reaction by adding T7 RNA polymerase.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

-

DNase Treatment:

-

Add DNase I to the reaction mixture to digest the DNA template.

-

Incubate at 37°C for 15-30 minutes.

-

-

Purification:

-

Purify the synthesized mRNA using a suitable method, such as silica-based columns or magnetic beads, to remove unincorporated nucleotides, enzymes, and DNA fragments.

-

-

Quality Control:

-

Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop).

-

Assessment of mRNA Translation Efficiency via Luciferase Reporter Assay

This protocol outlines the use of a luciferase reporter assay to quantify the protein expression from m1Ψ-modified mRNA in cultured cells.

Materials:

-

m1Ψ-modified luciferase reporter mRNA

-

Unmodified luciferase reporter mRNA (as a control)

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

Transfection reagent (e.g., lipid-based)

-

Phosphate-buffered saline (PBS)

-

Luciferase assay lysis buffer

-

Luciferase assay substrate (luciferin)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection:

-

On the day of transfection, prepare complexes of mRNA and transfection reagent according to the manufacturer's instructions.

-

Add the mRNA complexes to the cells and incubate for the desired period (e.g., 6, 12, 24, 48 hours).

-

-

Cell Lysis:

-

At each time point, wash the cells with PBS.

-

Add the luciferase assay lysis buffer to each well and incubate for a short period to ensure complete cell lysis.

-

-

Luminometry:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the luciferase assay substrate to each well.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein produced.

-

-

Data Analysis:

-

Compare the luminescence readings from cells transfected with m1Ψ-modified mRNA to those from cells transfected with unmodified mRNA to determine the relative translation efficiency.

-

Evaluation of Innate Immune Response Activation

This protocol describes a cell-based assay to measure the induction of an innate immune response by m1Ψ-modified mRNA.

Materials:

-

m1Ψ-modified mRNA

-

Unmodified mRNA and poly(I:C) (as positive controls)

-

Human peripheral blood mononuclear cells (PBMCs) or a reporter cell line (e.g., THP-1)

-

Cell culture medium

-

Transfection reagent

-

ELISA kit for a specific cytokine (e.g., IFN-β, TNF-α)

Protocol:

-

Cell Culture and Stimulation:

-

Culture PBMCs or the reporter cell line in a multi-well plate.

-

Transfect the cells with the different RNA constructs using a suitable transfection reagent.

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells and collect the culture supernatant.

-

-

Cytokine Quantification (ELISA):

-

Perform an ELISA on the collected supernatants to quantify the concentration of the target cytokine according to the manufacturer's protocol.

-

-

Data Analysis:

-

Compare the cytokine levels induced by m1Ψ-modified mRNA to those induced by the unmodified mRNA and poly(I:C) controls. A significantly lower cytokine level for the m1Ψ-modified mRNA indicates reduced immunogenicity.

-

Signaling Pathways and Experimental Workflows

The incorporation of m1Ψ into mRNA has a profound impact on its interaction with cellular machinery. The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for the characterization of m1Ψ-modified mRNA.

Signaling Pathways

The primary mechanism by which m1Ψ-modified mRNA avoids an innate immune response is by evading detection by key pattern recognition receptors.

Caption: TLR3 signaling pathway and its evasion by m1Ψ-modified mRNA.

Caption: RIG-I signaling pathway and its evasion by m1Ψ-modified mRNA.

Experimental Workflow

The characterization of m1Ψ-modified mRNA follows a logical progression from synthesis to functional validation.

Caption: Experimental workflow for m1Ψ-modified mRNA characterization.

Conclusion

N1-methylpseudouridine is a cornerstone of modern mRNA therapeutic development. Its unique chemical structure imparts favorable biological properties, namely increased translational efficiency and a dampened innate immune response. The ability to synthesize and incorporate m1Ψ into mRNA transcripts, coupled with robust analytical methods for characterization, has paved the way for a new class of powerful and versatile medicines. This guide provides a comprehensive technical overview to aid researchers and drug developers in harnessing the full potential of this remarkable modified nucleoside.

References

- 1. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]

- 2. 1-Methylpseudouridine | C10H14N2O6 | CID 99543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-like Receptors in Inborn Errors of Immunity in Children: Diagnostic Potential and Therapeutic Frontiers—A Review of the Latest Data [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to N1-methylpseudouridine and Pseudouridine: Unraveling the Fundamental Differences for Therapeutic mRNA Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics and vaccines has been propelled by strategic chemical modifications to the mRNA molecule, designed to enhance its stability, translational efficiency, and to mitigate innate immunogenicity. Among the most pivotal of these modifications are pseudouridine (B1679824) (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). While both are isomers of uridine (B1682114), the subtle addition of a methyl group in m1Ψ imparts profoundly different and often superior properties for therapeutic applications. This technical guide provides an in-depth examination of the fundamental differences between N1-methylpseudouridine and pseudouridine, focusing on their distinct impacts on mRNA biology. We will explore their chemical structures, differential effects on innate immune recognition, and consequences for protein translation. This guide synthesizes quantitative data from key studies, presents detailed experimental methodologies, and utilizes visualizations to elucidate the complex signaling pathways and molecular interactions at play.

Chemical and Structural Distinctions

The foundational differences between N1-methylpseudouridine and pseudouridine arise from their distinct chemical structures, which in turn influence their interactions within the cellular environment.

-

Pseudouridine (Ψ): Pseudouridine is an isomer of the canonical RNA nucleoside uridine, where the uracil (B121893) base is attached to the ribose sugar via a carbon-carbon (C-C) bond at position 5, instead of the typical nitrogen-carbon (N-C) bond at position 1. This alteration provides an additional hydrogen bond donor at the N1 position of the uracil base.[1] This feature enhances base stacking and can stabilize RNA duplexes.[2]

-

N1-methylpseudouridine (m1Ψ): N1-methylpseudouridine is a derivative of pseudouridine where a methyl group is added to the N1 position of the pseudouridine base.[3] This methylation prevents the N1 position from acting as a hydrogen bond donor. This seemingly minor modification has significant consequences for how the mRNA is recognized by the innate immune system and translated by the ribosome.

Impact on Innate Immunogenicity

A primary hurdle in the development of mRNA therapeutics is the inherent immunogenicity of in vitro transcribed (IVT) mRNA. The innate immune system has evolved to recognize foreign RNA, such as that from viral pathogens, through various pattern recognition receptors (PRRs). Both Ψ and m1Ψ modifications significantly reduce this immune recognition, with m1Ψ demonstrating a superior capacity for immune evasion.

Exogenous single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA), a common byproduct of in vitro transcription, are potent activators of innate immune sensors such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[4][5] Activation of these receptors triggers downstream signaling cascades that lead to the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines, which can suppress translation and lead to adverse effects.[6]

N1-methylpseudouridine is more effective than pseudouridine at reducing the immunogenicity of mRNA.[7][8] The incorporation of m1Ψ into mRNA transcripts leads to a more significant reduction in the activation of innate immune sensors like TLR3, TLR7, and TLR8 compared to the incorporation of Ψ.[3][9] This is attributed to the steric hindrance provided by the methyl group at the N1 position, which disrupts the binding of the mRNA to these receptors.[10]

Signaling Pathway for Innate Immune Recognition of Unmodified RNA

Differential Impact of Ψ and m1Ψ on Immune Evasion

Enhancement of Translation Efficiency

The ultimate goal of most mRNA therapeutics is the efficient production of a functional protein. Both Ψ and m1Ψ modifications have been shown to enhance the translational capacity of mRNA compared to unmodified transcripts, with m1Ψ generally exhibiting a more pronounced effect.[3][11]

The increased translational efficiency of modified mRNA is twofold:

-

Evasion of Immune-Mediated Translational Repression: By reducing the activation of innate immune sensors, modified mRNAs prevent the downstream phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event that leads to a global shutdown of protein synthesis.[12]

-

Altered Ribosome Dynamics: Studies have suggested that m1Ψ modification can increase the density of ribosomes on an mRNA transcript.[13] This may be due to more efficient translation initiation and altered elongation dynamics.

A study by Andries et al. (2015) demonstrated that complete replacement of uridine with m1Ψ resulted in significantly higher protein expression compared to replacement with Ψ in various cell lines and in vivo.[3][14]

Quantitative Comparison of N1-methylpseudouridine vs. Pseudouridine

The following tables summarize quantitative data from comparative studies of m1Ψ and Ψ.

Table 1: Relative Luciferase Expression in Different Cell Lines (24h post-transfection)

| Cell Line | Unmodified mRNA | Ψ-modified mRNA | m1Ψ-modified mRNA |

| A549 | 1.0 | ~10x | ~15x |

| HeLa | 1.0 | ~8x | ~20x |

| Primary Keratinocytes | 1.0 | ~7x | ~12x |

Data are approximate fold-changes relative to unmodified mRNA, based on findings from Andries et al., 2015.[3]

Table 2: In Vivo Luciferase Expression in Mice (Intramuscular Injection)

| Time Point | Unmodified mRNA | Ψ-modified mRNA | m1Ψ-modified mRNA |

| 6 hours | Low | Moderate | High |

| 24 hours | Very Low | Moderate | Peak Expression |

| 48 hours | Undetectable | Low | Moderate |

| 7 days | Undetectable | Undetectable | Low but detectable |

Qualitative summary based on trends observed in in vivo studies.[3]

Table 3: Impact on Translational Fidelity

| Modification | Effect on Decoding Accuracy | Mismatched RNA Duplex Stabilization |

| Pseudouridine (Ψ) | Can subtly modulate fidelity in a context-dependent manner.[15][16][17] | Stabilizes mismatched RNA duplexes.[18] |

| N1-methylpseudouridine (m1Ψ) | Does not significantly alter decoding accuracy.[18][19][20] | Does not stabilize mismatched RNA duplexes.[8][18][19] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare Ψ- and m1Ψ-modified mRNA.

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA transcripts with complete substitution of uridine with either Ψ or m1Ψ.

Workflow:

Materials:

-

Linearized plasmid DNA template encoding the gene of interest downstream of a T7 promoter.

-

T7 RNA Polymerase.

-

Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP.

-

Pseudouridine-5'-Triphosphate (ΨTP) or N1-methylpseudouridine-5'-Triphosphate (m1ΨTP).

-

Transcription buffer.

-

DNase I.

-

Reagents for mRNA purification (e.g., lithium chloride).

-

Capping enzyme (e.g., Vaccinia Capping Enzyme) and S-adenosylmethionine (SAM), or a co-transcriptional capping analog.

-

Poly(A) polymerase.

Procedure:

-

Assemble the IVT reaction: Combine the linearized DNA template, transcription buffer, ATP, GTP, CTP, and either ΨTP or m1ΨTP in an RNase-free tube.

-

Initiate transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

-

Template removal: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.

-

Purification: Purify the mRNA using lithium chloride precipitation or a suitable chromatography method to remove enzymes, unincorporated nucleotides, and salts.

-

5' Capping: Perform enzymatic capping of the 5' end of the mRNA transcripts according to the manufacturer's protocol.

-

3' Poly(A) Tailing: Add a poly(A) tail to the 3' end of the mRNA using poly(A) polymerase.

-

Final Purification: Purify the final mRNA product and verify its integrity and concentration using gel electrophoresis and spectrophotometry.

Assessment of Translation Efficiency using a Luciferase Reporter Assay

Objective: To quantify and compare the protein expression from Ψ- and m1Ψ-modified luciferase reporter mRNA in cultured cells.

Procedure:

-

Cell Culture and Transfection:

-

Plate cells (e.g., A549, HeLa) in a 96-well plate and grow to 70-80% confluency.

-

Transfect the cells with equimolar amounts of unmodified, Ψ-modified, or m1Ψ-modified luciferase mRNA using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Cell Lysis:

-

At desired time points (e.g., 6, 12, 24, 48 hours) post-transfection, wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Assay:

-

Add luciferase assay reagent to the cell lysate in a luminometer-compatible plate.

-

Measure the luminescence signal using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

-

-

Data Normalization:

-

Normalize the luciferase activity to the total protein concentration in each sample (determined by a BCA assay) to account for variations in cell number and viability.

-

Evaluation of Immunogenicity by Cytokine Quantification (ELISA)

Objective: To measure the levels of pro-inflammatory cytokines (e.g., IFN-α, TNF-α) produced by immune cells in response to transfection with modified mRNA.

Procedure:

-

Cell Culture and Transfection:

-

Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a dendritic cell line, in a 24-well plate.

-

Transfect the cells with equimolar amounts of unmodified, Ψ-modified, or m1Ψ-modified mRNA. Include a mock transfection control.

-

-

Supernatant Collection:

-

At 24 hours post-transfection, collect the cell culture supernatant.

-

-

Sandwich ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α).

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Conclusion

The substitution of uridine with pseudouridine, and more effectively with N1-methylpseudouridine, has been a transformative strategy in the development of mRNA therapeutics. The addition of a single methyl group to pseudouridine confers a superior ability to evade innate immune recognition, leading to a significant reduction in immunogenicity and a substantial increase in protein translation. While both modifications enhance the therapeutic potential of mRNA compared to its unmodified counterpart, the collective evidence strongly indicates that m1Ψ provides a more favorable profile for most therapeutic applications, balancing high-level protein expression with a minimal inflammatory response. This in-depth understanding of the fundamental differences between Ψ and m1Ψ is crucial for the rational design and optimization of the next generation of mRNA-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantisbioscience.com [atlantisbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. bowdish.ca [bowdish.ca]

- 9. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Impact of Methods on the Measurement of mRNA Turnover | Semantic Scholar [semanticscholar.org]

- 11. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 13. Cytokine Elisa [bdbiosciences.com]

- 14. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro transcription of mRNA [bio-protocol.org]

- 16. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Role of N1-methylpseudouridine in Revolutionizing mRNA Translation Efficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has emerged as a cornerstone of modern mRNA-based therapeutics and vaccines, dramatically enhancing protein expression. This technical guide provides an in-depth exploration of the multifaceted mechanism by which m1Ψ augments translation efficiency. We delve into the dual role of m1Ψ in circumventing the innate immune system and directly promoting translational output. This guide offers a comprehensive overview of the structural and functional implications of m1Ψ modification, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.

Introduction: The m1Ψ Breakthrough

The therapeutic potential of in vitro transcribed (IVT) mRNA was historically hampered by its inherent immunogenicity and modest protein production. The groundbreaking work of Katalin Karikó and Drew Weissman, which led to their recognition with the 2023 Nobel Prize in Physiology or Medicine, identified that nucleoside modifications could overcome these hurdles.[1][2][3] Among various modifications, N1-methylpseudouridine (m1Ψ), a methylated derivative of pseudouridine (B1679824) (Ψ), has proven to be particularly effective, outperforming other modifications in enhancing protein expression while minimizing immune activation.[4][5][6] This discovery has been pivotal in the rapid development and success of mRNA vaccines, most notably those for COVID-19.[4][6]

The Dual Mechanism of m1Ψ-Mediated Translational Enhancement

The superior performance of m1Ψ-modified mRNA stems from a two-pronged mechanism: the evasion of innate immune detection and the direct enhancement of the translation process itself.

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RIG-I, MDA5).[7][8] This recognition triggers a cascade of inflammatory responses and, crucially for translation, the activation of RNA-dependent protein kinase (PKR).[7][8]

Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), a key component of the translation initiation complex.[9] Phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor, which is essential for recycling eIF2 to its active GTP-bound state.[10] This leads to a global shutdown of cap-dependent translation.

The incorporation of m1Ψ into the mRNA backbone alters its conformation, reducing its ability to be recognized by these immune sensors.[7][8] This blunts the activation of PKR and subsequent phosphorylation of eIF2α, thereby preventing the inhibition of translation initiation.[10][11]

Direct Enhancement of Translation Efficiency

Beyond its role in immune evasion, m1Ψ directly enhances the efficiency of the translation process. Studies have shown that mRNAs fully substituted with m1Ψ exhibit increased ribosome loading and density.[10] This suggests that m1Ψ-modified transcripts are more permissive for translation initiation, potentially by favoring ribosome recycling on the same mRNA or facilitating de novo ribosome recruitment.[10]

While the precise molecular details are still under investigation, it is hypothesized that the conformational changes induced by m1Ψ may optimize the interaction between the mRNA and the ribosome. However, it is noteworthy that m1Ψ can also induce ribosome pausing at specific sites, which, counterintuitively, may contribute to overall higher protein yields by increasing ribosome density on the transcript.[10] Recent studies have also indicated that m1Ψ can, in certain sequence contexts, lead to ribosomal frameshifting, a factor to be considered in the design of mRNA therapeutics.[12]

Quantitative Data on Translation Enhancement

The following tables summarize quantitative data from various studies, comparing the translation efficiency of m1Ψ-modified mRNA to unmodified and other modified mRNA species.

Table 1: Relative Luciferase Expression from Modified mRNA in HEK293T Cells

| mRNA Modification | Mean Luciferase Expression (relative to unmodified) | Reference |

| Unmodified | 1.0 | [13] |

| Pseudouridine (Ψ) | ~1.0 | [13] |

| N1-methylpseudouridine (m1Ψ) | ~1.0 | [13] |

| 5-methoxyuridine (mo⁵U) | < 1.0 | [13] |

| 5-methyluridine (m⁵U) | < 1.0 | [13] |

| 5-hydroxymethyluridine (hm⁵U) | < 1.0 | [13] |

| N1-ethylpseudouridine (Et¹Ψ) | << 1.0 | [13][14] |

Note: The relative expression can be cell-type and construct-dependent. In this particular study with GFP mRNA, m1Ψ showed comparable expression to unmodified mRNA, while other studies with different reporters have shown significant enhancement.

Table 2: Comparison of Protein Expression from Modified Survivin mRNA

| mRNA Modification | Protein Expression Enhancement (relative to unmodified) | Reference |

| Unmodified | 1.0 | [13] |

| Pseudouridine (Ψ) | > 1.0 | [13] |

| N1-methylpseudouridine (m1Ψ) | > 1.0 (higher than Ψ) | [13] |

Table 3: General Observations on Translation Enhancement

| Modification | Effect on Translation | Notes | Reference |

| Pseudouridine (Ψ) | Increased translation | Can alter translation fidelity at certain codons. | [14][15] |

| N1-methylpseudouridine (m1Ψ) | Significantly increased translation | More effective than Ψ in enhancing protein expression. | [4][6] |

| 5-methylcytidine (m⁵C) | Used with Ψ to reduce immune sensing and enhance expression | Synergistic effect with other modifications. | [6][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of m1Ψ.

In Vitro Transcription (IVT) of m1Ψ-modified mRNA

Objective: To synthesize m1Ψ-containing mRNA from a linearized DNA template.

Materials:

-

Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

-

T7 RNA Polymerase

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

-

Ribonuclease (RNase) inhibitor

-

Nuclease-free water

-

ATP, GTP, CTP solutions (100 mM)

-

N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)

-

DNase I (RNase-free)

-

Purification reagents (e.g., LiCl, ethanol (B145695), or a commercial kit)

Protocol:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. For a 20 µL reaction:

-

Nuclease-free water: to 20 µL

-

10x Transcription Buffer: 2 µL

-

ATP, GTP, CTP (100 mM each): 2 µL of each

-

m1ΨTP (100 mM): 2 µL (completely replaces UTP)

-

Linearized DNA template: 1 µg

-

RNase inhibitor: 20 units

-

T7 RNA Polymerase: 50 units

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the synthesized mRNA using lithium chloride (LiCl) precipitation, ethanol precipitation, or a commercial RNA purification kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Resuspend the purified mRNA in nuclease-free water. Determine the concentration using a spectrophotometer (A260). Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel.

In Vitro Translation (IVT) Assay

Objective: To quantify protein expression from m1Ψ-modified mRNA in a cell-free system.

Materials:

-

m1Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase)

-

Rabbit reticulocyte lysate or HeLa cell lysate-based IVT kit

-

Amino acid mixture

-

Energy source (ATP/GTP mix)

-

Nuclease-free water

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Reaction Setup: Thaw the cell lysate and other kit components on ice. In a nuclease-free tube, prepare the translation reaction. For a 25 µL reaction:

-

Cell Lysate: 12.5 µL

-

Reaction Mix (containing amino acids, energy source): 5 µL

-

m1Ψ-modified mRNA: 0.5 - 1 µg

-

Nuclease-free water: to 25 µL

-

-

Incubation: Mix gently and incubate at 30°C for 90 minutes.

-

Luciferase Assay:

-

Allow the plate and luciferase assay reagent to equilibrate to room temperature.

-

Add 5 µL of the translation reaction to a well of a 96-well white plate.

-

Add 50 µL of the luciferase assay reagent to the well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis: Compare the relative light units (RLU) generated from m1Ψ-modified mRNA to that from unmodified mRNA and other modified mRNAs to determine the relative translation efficiency.

PKR Activation and eIF2α Phosphorylation Assay (Western Blot)

Objective: To assess the level of PKR and eIF2α phosphorylation in cells transfected with m1Ψ-modified versus unmodified mRNA.

Materials:

-

HEK293T cells or other suitable cell line

-

Unmodified and m1Ψ-modified mRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-PKR (Thr446), anti-total PKR, anti-phospho-eIF2α (Ser51), anti-total eIF2α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Transfection: Seed cells and grow to 70-80% confluency. Transfect the cells with unmodified or m1Ψ-modified mRNA using a suitable transfection reagent.

-

Cell Lysis: At 4-6 hours post-transfection, wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis: Image the blot using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Ribosome Profiling

Objective: To map the positions of ribosomes on m1Ψ-modified mRNA at a genome-wide scale to determine ribosome density and identify pausing sites.

Methodology Outline:

-

Cell Treatment and Lysis: Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Ribosome Footprinting: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This results in "ribosome footprints," which are typically ~30 nucleotides in length.

-

Ribosome Isolation: Isolate the ribosome-footprint complexes by sucrose (B13894) gradient ultracentrifugation.

-

Footprint Extraction: Extract the mRNA footprints from the isolated ribosomes.

-

Library Preparation:

-

Ligate adapters to the 3' and 5' ends of the extracted footprints.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA library by PCR.

-

-

Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the transcriptome to determine the density and position of ribosomes on each mRNA, including the m1Ψ-modified transcript of interest.

Conclusion and Future Perspectives

N1-methylpseudouridine has fundamentally transformed the landscape of mRNA therapeutics by providing a robust solution to the challenges of immunogenicity and inefficient translation. Its dual mechanism of action—evading innate immune sensors and directly enhancing ribosome activity—underpins its success. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and harness the power of m1Ψ and other novel RNA modifications. Future research will likely focus on fine-tuning the placement and density of m1Ψ within an mRNA sequence to optimize protein expression, minimize off-target effects like frameshifting, and tailor mRNA therapeutics for a new generation of medicines.

References

- 1. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of mRNA Translation by Polysome Profiling | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - Stepwise Protocol for In Vitro Transcription of Modified mRNAs - figshare - Figshare [figshare.com]

- 6. Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond - Areterna LLC [areterna.com]

- 7. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Activation of the protein kinase PKR by short double-stranded RNAs with single-stranded tails - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens [mdpi.com]

- 14. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens [ouci.dntb.gov.ua]

- 15. Interplays of different types of epitranscriptomic mRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of N1-methylpseudouridine-containing RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines against COVID-19.[1][2] Among these modifications, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, conferring enhanced stability, increased protein expression, and reduced immunogenicity to synthetic mRNAs.[2][3][4] This technical guide provides a comprehensive overview of the biophysical properties of m1Ψ-containing RNA, offering a valuable resource for researchers and professionals involved in the development of RNA-based drugs and vaccines.

Structural and Thermodynamic Properties

The substitution of uridine (B1682114) with m1Ψ introduces significant changes to the structural and thermodynamic characteristics of RNA. The primary alteration is the replacement of the N1-H hydrogen bond donor in uridine with a methyl group in m1Ψ, which, despite removing a potential hydrogen bond, leads to a more rigid and stable RNA structure.[5] This enhanced stability is attributed to improved base stacking interactions, a consequence of the increased molecular polarizability from the methyl group.[6][7][8]

Enhanced Duplex Stability

Studies have consistently shown that the presence of m1Ψ enhances the thermal stability of RNA duplexes compared to those containing uridine (U) or its isomer, pseudouridine (B1679824) (Ψ).[4][9] This stabilization is context-dependent, meaning the identity of the neighboring base pairs influences the extent of the stabilizing effect.[6][7] The increased stability is a key factor in the improved persistence of m1Ψ-modified mRNA within cells.

Table 1: Comparative Melting Temperatures (Tm) of RNA Duplexes

| Duplex Sequence (5'-3') | Modification | Tm (°C) | ΔTm (°C) vs. U | Reference |

| GCGUUAAGGC/GCCAAUUCGC | Uridine (U) | 65.5 | - | [10] |

| GCGUΨAAGGC/GCCAAUUCGC | Pseudouridine (Ψ) | 67.5 | +2.0 | [10] |

| GCGUm1ΨAAGGC/GCCAAUUCGC | N1-methylpseudouridine (m1Ψ) | 67.8 | +2.3 | [10] |

Note: Tm values are illustrative and can vary based on buffer conditions and sequence context.

Thermodynamic Parameters

The enhanced stability of m1Ψ-containing RNA is reflected in its thermodynamic parameters. The change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) associated with duplex formation are key indicators of stability. Generally, a more negative ΔG° indicates a more stable duplex. Computational and experimental studies have begun to elucidate the nearest-neighbor thermodynamic parameters for m1Ψ, which are crucial for the accurate prediction of secondary structures in m1Ψ-modified RNAs.

Table 2: Predicted Nearest-Neighbor Free Energy Parameters (ΔG°37 in kcal/mol)

| Nearest-Neighbor Pair | U-A | Ψ-A | m1Ψ-A | Reference |

| AU/UA | -0.9 | -1.1 | -1.3 | [11][12][13] |

| GU/CA | -2.1 | -2.3 | -2.5 | [11][12][13] |

| CU/GA | -1.8 | -2.0 | -2.2 | [11][12][13] |

| UU/AA | -0.9 | -1.0 | -1.1 | [11][12][13] |

Note: These values are predicted and serve as a guide. Experimental values may vary.

Interactions with Cellular Machinery

The biophysical properties of m1Ψ-containing RNA significantly influence its interactions with the cellular machinery involved in translation and innate immunity.

Evasion of Innate Immune Recognition

A key advantage of m1Ψ modification is its ability to help mRNA evade detection by innate immune sensors, such as Toll-like receptors (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs), including RIG-I and MDA5.[14] These receptors recognize specific features of viral RNA, and their activation triggers an inflammatory response that can lead to the degradation of the mRNA and a shutdown of protein synthesis.

The structural alterations induced by m1Ψ, including changes in the sugar pucker and the presentation of a different hydrogen bonding face, are thought to disrupt the binding of these immune sensors.[14] This immune evasion is a critical factor in the enhanced and prolonged protein expression observed from m1Ψ-modified mRNA.

Below is a diagram illustrating the signaling pathway of RIG-I, a key sensor of viral RNA that is less effectively activated by m1Ψ-containing RNA.

Similarly, TLR7, an endosomal receptor that recognizes single-stranded RNA, shows reduced activation in response to m1Ψ-modified RNA.

Impact on Translation

The incorporation of m1Ψ into mRNA has been shown to enhance the efficiency of protein translation.[2] While the precise mechanism is still under investigation, it is thought to be a combination of factors. The reduced activation of innate immune responses prevents the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α), a key step in the cellular stress response that would otherwise inhibit translation.[10] Additionally, the increased structural stability of m1Ψ-containing mRNA may contribute to a longer half-life in the cytoplasm, providing more opportunity for translation. Some studies also suggest that m1Ψ may directly influence ribosome loading and elongation, although this is an area of active research.[15]

Experimental Protocols

The biophysical characterization of m1Ψ-containing RNA relies on a suite of established techniques. Below are detailed methodologies for key experiments.

UV Thermal Denaturation (UV Melting)

Objective: To determine the melting temperature (Tm) and thermodynamic parameters of RNA duplexes.

Methodology:

-

Sample Preparation:

-

Synthesize or purchase the desired RNA oligonucleotides, including the unmodified and m1Ψ-modified sequences.

-

Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.

-

Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer of choice (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Anneal the duplexes by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

-

Data Acquisition:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Place the RNA duplex sample in a quartz cuvette.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

-

Record the absorbance at each temperature point.

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The Tm is the temperature at which 50% of the duplex has denatured, determined from the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve using appropriate software and van't Hoff analysis.

-

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH°, ΔS°) of RNA-protein or RNA-ligand interactions.

Methodology:

-

Sample Preparation:

-

Prepare purified RNA and protein/ligand samples in the same, precisely matched buffer to minimize heats of dilution.

-

Degas the samples to prevent the formation of air bubbles in the calorimeter.

-

Determine the accurate concentrations of both the RNA and the titrant (protein/ligand).

-

-

ITC Experiment:

-

Load the RNA sample into the sample cell of the ITC instrument.

-